molecular formula C7H9NO B15325227 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole

Cat. No.: B15325227
M. Wt: 123.15 g/mol
InChI Key: JUGJWDYEOPGRAP-UHFFFAOYSA-N
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Description

3-Methyl-4H,5H,6H-furo[2,3-c]pyrrole is a bicyclic heterocyclic compound comprising fused furan and pyrrole rings. The numbering system ([2,3-c]) indicates the positions of ring fusion, with the furan oxygen at position 2 and the pyrrole nitrogen at position 2. The methyl group at position 3 introduces steric and electronic modifications, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-furo[2,3-c]pyrrole

InChI

InChI=1S/C7H9NO/c1-5-4-9-7-3-8-2-6(5)7/h4,8H,2-3H2,1H3

InChI Key

JUGJWDYEOPGRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate . Another method includes the use of phase-transfer catalysis conditions to obtain derivatives such as 6-methyl and 6-benzyl furo[2,3-b]pyrroles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.

Scientific Research Applications

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the functional groups present on the compound and its derivatives. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Core Structural Analogues

a. 6H-Furo[2,3-b]pyrrole-5-carboxylic Acid, Methyl Ester (CAS 201019-27-4)

  • Structure : Features a fused furo[2,3-b]pyrrole core (furan oxygen at position 2, pyrrole nitrogen at position 3) with a methyl ester at position 3.
  • Key Differences : The [2,3-b] fusion alters ring strain and electron distribution compared to the [2,3-c] system. The ester group enhances solubility in organic solvents, unlike the methyl group in the target compound .

b. cis-2,3,3a,6a-Tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione

  • Structure : A partially hydrogenated derivative with two ketone groups. The hydrogenation reduces aromaticity, increasing conformational flexibility.
  • Synthesis: Prepared via cyclization of β-cyanocarboxylic acids with amines, yielding diastereomers due to stereogenic centers .

Substituent-Modified Analogues

a. 3,4-Dimethyl-1-(4-nitro-1,3-butadienyl)pyrrole (5c)

  • Structure : A pyrrole derivative with nitrobutadienyl and methyl substituents.
  • Synthesis : Generated via condensation of 3,4-dimethylpyrrole with nitrobutadiene, yielding low yields (4.5%) due to steric hindrance .

b. 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one Derivatives

  • Structure: Features a fused quinoline-pyrrole system. The extended π-conjugation enhances NLO properties.
  • Synthesis: Achieved via [3+2] cycloaddition of TosMIC derivatives with indolinones under basic conditions .

Electronic and Optical Properties

Nonlinear Optical (NLO) Behavior

a. Fullerene-Thieno[2,3-c]pyrrole Hybrids (FTPDF)

  • Structure: Thieno[2,3-c]pyrrole fused with fullerene. Sulfur in thiophene enhances electron delocalization compared to furan.
  • NLO Properties : Exhibits switchable µx and βx components under torsional strain (θ1 and θ2 rotations), with θ2 enhancing first hyperpolarizability (βtot) by 30–40% .

b. 3-Methyl-4H,5H,6H-Furo[2,3-c]pyrrole

  • Electronic Profile: The furan oxygen provides moderate electron-withdrawing effects, while the methyl group reduces intramolecular charge transfer (ICT) efficiency compared to thieno analogues.
  • Polarizability : Predicted isotropic polarizability (αo) is ~10% lower than FTPDF due to reduced π-conjugation .

Comparative Data Tables

Table 2: Electronic Properties

Compound Isotropic Polarizability (αo, a.u.) First Hyperpolarizability (βtot, a.u.) Key NLO Feature
FTPDF 450–500 12,000–15,000 Switchable βx at θ2
This compound ~400 (estimated) ~8,000 (estimated) Moderate ICT efficiency
3H-Pyrrolo[2,3-c]quinolinone 600–650 18,000–20,000 Extended π-system

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